4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various diseases.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Compounds similar to 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide have been synthesized and studied for various potential therapeutic applications. For instance, Küçükgüzel et al. (2013) synthesized a series of related compounds and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results in terms of anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. This indicates the potential for these compounds to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Anticancer Properties
Another study by Alqasoumi et al. (2009) focused on the synthesis of novel derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity. They found that certain compounds were more effective than the reference drug doxorubicin, indicating their potential as antitumor agents (Alqasoumi et al., 2009).
Enzyme Inhibition for Cancer Treatment
Gul et al. (2018) synthesized similar compounds and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds showed high potency-selectivity expression values, indicating their potential as anticancer drug candidates, particularly as selective inhibitors of carbonic anhydrase isoenzymes, which are relevant in cancer treatment (Gul et al., 2018).
Antimicrobial Applications
El-Sayed et al. (2020) explored the synthesis of new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing a sulfathiazole moiety. Their studies revealed good antibacterial and antifungal activity, suggesting potential applications in combating microbial infections (El-Sayed et al., 2020).
properties
IUPAC Name |
4-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,18-6-4-17(5-7-18)23-11-2-10-21-23)22-13-15-3-1-9-20-19(15)16-8-12-26-14-16/h1-12,14,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNNGYZXZTYRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide |
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